molecular formula C13H18ClNO B1345752 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide CAS No. 2293-55-2

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide

Cat. No.: B1345752
CAS No.: 2293-55-2
M. Wt: 239.74 g/mol
InChI Key: NDMFQZFHMQOFBT-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a phenylethyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 1,1-dimethyl-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)acetamide
  • N-(1,1-Dimethyl-2-phenylethyl)-N-methylacetamide
  • 2-Chloro-N-methylacetamide

Uniqueness

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is unique due to the presence of both a chloro group and a phenylethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,15(3)12(16)10-14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFQZFHMQOFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945612
Record name 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-55-2
Record name 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2293-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
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